molecular formula C14H20N2O4 B2663285 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea CAS No. 2309569-56-8

3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea

Cat. No.: B2663285
CAS No.: 2309569-56-8
M. Wt: 280.324
InChI Key: OYAYGPKRNXMRNZ-UHFFFAOYSA-N
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Description

3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a phenylurea moiety and a hydroxyethoxy-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea typically involves the reaction of a phenylurea derivative with a hydroxyethoxy-substituted oxolane precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or acid, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced phenylurea derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylethanediamide
  • N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Uniqueness

3-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-1-phenylurea is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c17-7-9-20-14(6-8-19-11-14)10-15-13(18)16-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAYGPKRNXMRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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